![molecular formula C9H13IO B13474999 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane](/img/structure/B13474999.png)
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({3-Iodobicyclo[111]pentan-1-yl}methyl)oxetane is a chemical compound with the molecular formula C8H11IO It is characterized by the presence of an oxetane ring and a bicyclo[111]pentane structure, which is further substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a series of cyclization reactions starting from simple precursors such as cyclopropane derivatives.
Introduction of the Iodine Atom: The iodine atom is introduced via halogenation reactions, often using reagents like iodine or iodine monochloride.
Formation of the Oxetane Ring: The oxetane ring is formed through cyclization reactions involving epoxides or other suitable precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce hydroxyl or carbonyl groups.
Scientific Research Applications
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with proteins, nucleic acids, or other biomolecules. The bicyclo[1.1.1]pentane core provides rigidity and stability, while the oxetane ring can participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxirane: Similar structure but with an oxirane ring instead of an oxetane ring.
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring.
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclobutane: Similar structure but with a cyclobutane ring.
Uniqueness
The uniqueness of 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane lies in its combination of the bicyclo[1.1.1]pentane core and the oxetane ring. This combination provides a unique set of chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H13IO |
|---|---|
Molecular Weight |
264.10 g/mol |
IUPAC Name |
3-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]oxetane |
InChI |
InChI=1S/C9H13IO/c10-9-4-8(5-9,6-9)1-7-2-11-3-7/h7H,1-6H2 |
InChI Key |
KNGRUMDGEQTCRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)CC23CC(C2)(C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


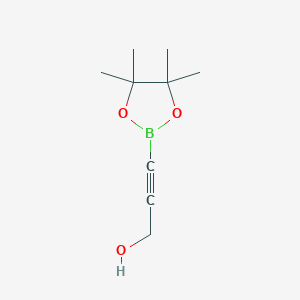
amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13474929.png)
![N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B13474936.png)
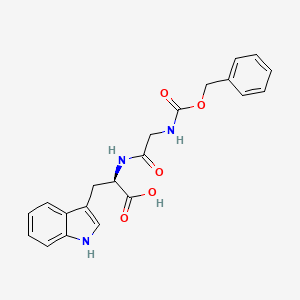
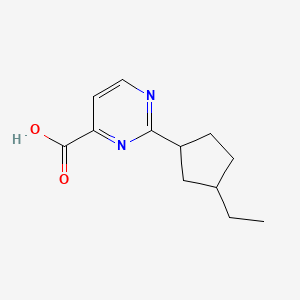
![2-Amino-2-{bicyclo[2.1.1]hexan-1-yl}aceticacidhydrochloride](/img/structure/B13474948.png)
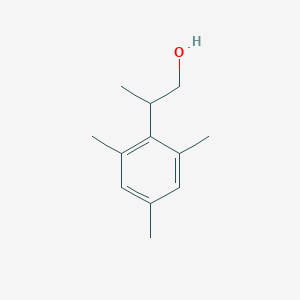
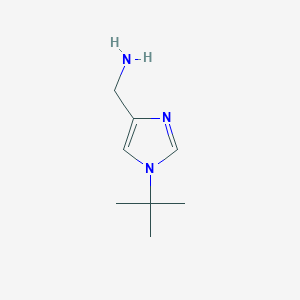
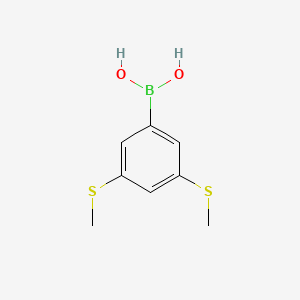
![1-Bromo-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13474974.png)
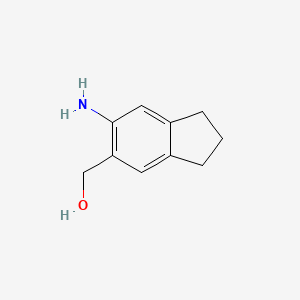
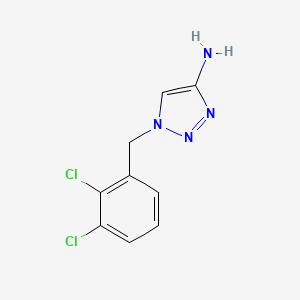
![Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13475003.png)
![Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide](/img/structure/B13475009.png)
